2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
CAS No.: 1014070-48-4
Cat. No.: VC7302498
Molecular Formula: C19H23N5O3S
Molecular Weight: 401.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014070-48-4 |
|---|---|
| Molecular Formula | C19H23N5O3S |
| Molecular Weight | 401.49 |
| IUPAC Name | [4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone |
| Standard InChI | InChI=1S/C19H23N5O3S/c1-12-11-13(22(2)21-12)18(25)23-7-9-24(10-8-23)19-20-16-14(26-3)5-6-15(27-4)17(16)28-19/h5-6,11H,7-10H2,1-4H3 |
| Standard InChI Key | OQGISLSBZKMCEL-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC)C |
Introduction
Structural Analysis and Chemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
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A 4,7-dimethoxy-1,3-benzothiazole core, providing planar aromaticity and hydrogen-bonding capabilities via sulfur and nitrogen atoms.
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A piperazine linker at position 2 of the benzothiazole, introducing conformational flexibility and basicity.
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A 1,3-dimethyl-1H-pyrazole-5-carbonyl group attached to the piperazine, contributing hydrophobic interactions and metabolic stability.
The molecular formula is C₁₉H₂₃N₅O₃S, with a molecular weight of 401.49 g/mol. The IUPAC name, [4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone, reflects these substituents’ positions.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O₃S |
| Molecular Weight | 401.49 g/mol |
| SMILES | CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC)C |
| InChI Key | OQGISLSBZKMCEL-UHFFFAOYSA-N |
| Solubility | Not experimentally determined |
The dimethoxy groups at positions 4 and 7 of the benzothiazole enhance lipid solubility, potentially improving membrane permeability. Meanwhile, the piperazine-carboxamide bridge balances hydrophilicity, a feature critical for oral bioavailability .
Synthesis and Modification Strategies
Synthetic Pathways
While no published protocol explicitly details this compound’s synthesis, analogous benzothiazole-piperazine hybrids are typically constructed via:
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Benzothiazole Core Formation: Cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions.
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Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at position 2 of the benzothiazole using piperazine derivatives.
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Pyrazole Carboxamide Coupling: Acylation of the piperazine nitrogen with 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride via Schotten-Baumann or HATU-mediated coupling .
A hypothetical synthesis route might proceed as follows:
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Step 1: Synthesis of 4,7-dimethoxy-1,3-benzothiazole-2-amine from 2,5-dimethoxyaniline and thiourea.
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Step 2: SNAr reaction with tert-butyl piperazine-1-carboxylate to install the piperazine moiety.
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Step 3: Boc deprotection followed by acylation with 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride.
Structural Modifications
Key modification sites to optimize activity include:
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Benzothiazole Methoxy Groups: Replacing methoxy with ethoxy or halogens to modulate electron density.
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Pyrazole Substituents: Varying alkyl groups at positions 1 and 3 to alter steric and electronic profiles.
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Piperazine Linker: Introducing methyl or ethyl groups to adjust basicity and conformational flexibility .
Comparative Analysis with Related Compounds
The target compound’s dual methoxy groups may confer superior solubility compared to the methyl-substituted analog in , while the piperazine linker (vs. piperazinone in ) likely enhances metabolic stability .
Research Findings and Future Directions
Current Knowledge Gaps
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No in vivo efficacy or toxicity data exist for this compound.
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Synthetic accessibility remains unverified, with yield optimization needed for scale-up.
Proposed Studies
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Synthesis Optimization: Screen coupling reagents (e.g., EDC vs. HATU) to improve acylation yields.
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Kinase Profiling: Test against EGFR, VEGFR, and CDK2 using recombinant enzyme assays.
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ADMET Prediction: Utilize QSAR models to estimate permeability (e.g., Caco-2 Papp) and cytochrome P450 interactions.
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